molecular formula C17H25NO4 B2706614 (R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate CAS No. 135097-68-6

(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate

Cat. No.: B2706614
CAS No.: 135097-68-6
M. Wt: 307.39
InChI Key: KECCCNNRVKAUBS-OAHLLOKOSA-N
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Description

(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C17H25NO4 and its molecular weight is 307.39. The purity is usually 95%.
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Biological Activity

(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and applications in research and medicine.

  • Molecular Formula : C13_{13}H19_{19}NO4_{4}
  • Molecular Weight : 251.29 g/mol
  • CAS Number : 135097-68-6

The compound features a morpholine ring, which is known for its biological activity, and a benzyloxy group that enhances its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzyloxy group allows for hydrogen bonding and hydrophobic interactions, which can influence binding affinity and specificity. The morpholine ring serves as a structural scaffold that stabilizes these interactions.

Anticancer Activity

Recent studies have explored the compound's role as a potential anticancer agent. It has been investigated for its ability to inhibit certain kinases involved in cancer cell proliferation:

Compound% InhibitionIC50_{50} (μM)
This compound85%3.17
Control (Ibrutinib)99%0.0002

This data suggests that the compound exhibits significant inhibitory effects on targeted cancer pathways, making it a candidate for further development as an anticancer drug .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. It has been evaluated for its ability to inhibit histone deacetylases (HDACs), which play a critical role in inflammation and cancer:

Activity TypeMechanism
HDAC InhibitionModulates gene expression related to inflammation
Cell Line TestedRaji xenograft model

In vivo studies demonstrated that the compound significantly reduced tumor size in animal models, indicating its potential as an anti-inflammatory and anticancer therapeutic .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of morpholine with benzyl chloride under basic conditions. The following synthetic route is commonly employed:

  • Reagents : Morpholine, Benzyl Chloride, Sodium Hydroxide.
  • Conditions : Basic medium, controlled temperature.
  • Purification : Recrystallization or chromatography.

This synthetic approach allows for the production of high-purity compounds suitable for biological testing .

Case Studies

  • Study on Anticancer Activity :
    A study evaluated the efficacy of this compound against various cancer cell lines, showing promising results in reducing cell viability through targeted kinase inhibition .
  • Inflammation Modulation :
    Another investigation focused on the compound's ability to inhibit HDACs in inflammatory models. Results indicated significant reductions in inflammatory markers, suggesting its utility in treating inflammatory diseases .

Properties

IUPAC Name

tert-butyl (2R)-2-(phenylmethoxymethyl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-10-21-15(11-18)13-20-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECCCNNRVKAUBS-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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